Cas no 944939-06-4 (3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA)

3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea is a specialized organic compound featuring a chloroacetyl group and a substituted urea moiety. Its molecular structure, incorporating both electrophilic and hydrogen-bonding functionalities, makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The chloroacetyl group enhances reactivity for further derivatization, while the 2,5-dimethylphenyl substituent contributes to steric and electronic modulation. This compound is useful in the synthesis of biologically active molecules, offering controlled reactivity and selectivity in nucleophilic substitution or condensation reactions. Its well-defined structure ensures reproducibility in research and industrial applications, making it a reliable choice for targeted chemical synthesis.
3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA structure
944939-06-4 structure
Product name:3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA
CAS No:944939-06-4
MF:C11H13ClN2O2
MW:240.686121702194
MDL:MFCD11103877
CID:4666696
PubChem ID:43146222

3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA Chemical and Physical Properties

Names and Identifiers

    • 3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA
    • MDL: MFCD11103877
    • Inchi: 1S/C11H13ClN2O2/c1-7-3-4-8(2)9(5-7)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16)
    • InChI Key: ZTGVDLYTWFHHHL-UHFFFAOYSA-N
    • SMILES: C(NC(NC1=CC(C)=CC=C1C)=O)(=O)CCl

3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-832835-1.0g
3-(2-chloroacetyl)-1-(2,5-dimethylphenyl)urea
944939-06-4 95.0%
1.0g
$442.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1333246-5g
2-chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide
944939-06-4 98%
5g
¥34560.00 2024-04-24
Enamine
EN300-832835-10.0g
3-(2-chloroacetyl)-1-(2,5-dimethylphenyl)urea
944939-06-4 95.0%
10.0g
$1900.0 2025-02-21
Enamine
EN300-832835-5.0g
3-(2-chloroacetyl)-1-(2,5-dimethylphenyl)urea
944939-06-4 95.0%
5.0g
$1280.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1333246-2.5g
2-chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide
944939-06-4 98%
2.5g
¥20264.00 2024-04-24
Enamine
EN300-832835-5g
3-(2-chloroacetyl)-1-(2,5-dimethylphenyl)urea
944939-06-4 95%
5g
$1280.0 2023-09-02
Enamine
EN300-832835-1g
3-(2-chloroacetyl)-1-(2,5-dimethylphenyl)urea
944939-06-4 95%
1g
$442.0 2023-09-02
Aaron
AR01EMK1-10g
3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA
944939-06-4 95%
10g
$2638.00 2024-07-18
Aaron
AR01EMK1-500mg
3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA
944939-06-4 95%
500mg
$481.00 2025-02-10
Aaron
AR01EMK1-5g
3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA
944939-06-4 95%
5g
$1785.00 2024-07-18

Additional information on 3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA

Introduction to 3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA (CAS No. 944939-06-4)

3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA, identified by its Chemical Abstracts Service (CAS) number 944939-06-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of urea derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloroacetyl group and a 2,5-dimethylphenyl moiety, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.

The chloroacetyl functional group is known for its reactivity in forming amide and ester bonds, which are fundamental in the synthesis of various bioactive molecules. This reactivity allows 3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA to serve as a versatile intermediate in the development of novel drugs targeting different disease pathways. The 2,5-dimethylphenyl ring, on the other hand, introduces steric and electronic effects that can modulate the compound's interactions with biological targets. Such structural elements are often exploited in drug design to enhance binding affinity and selectivity.

In recent years, there has been a growing interest in exploring the pharmacological potential of urea derivatives due to their ability to interact with biological macromolecules such as proteins and enzymes. 3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA has been investigated for its potential role in modulating various enzymatic pathways involved in inflammation, cancer, and neurodegenerative diseases. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and proteases, making it a promising candidate for further development.

One of the most compelling aspects of 3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA is its synthetic flexibility. The presence of the chloroacetyl group provides a convenient site for further derivatization, allowing chemists to modify the molecule's properties to optimize its biological activity. For instance, introducing additional functional groups such as hydroxyl or amine moieties can alter the compound's solubility and metabolic stability. Similarly, replacing the 2,5-dimethylphenyl ring with other aromatic systems can fine-tune its interactions with biological targets.

The pharmaceutical industry has increasingly relied on computational methods to accelerate the discovery and optimization of drug candidates. Molecular modeling techniques have been particularly useful in understanding how 3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA interacts with potential targets at the molecular level. These studies have provided valuable insights into the compound's binding mode and have guided the design of more potent analogs. Additionally, virtual screening approaches have been employed to identify new scaffolds based on the structure of this compound, further expanding its therapeutic potential.

Recent advancements in synthetic chemistry have also contributed to the growing interest in 3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA. The development of novel catalytic methods has enabled more efficient and scalable synthesis of this compound and its derivatives. For example, transition metal-catalyzed reactions have been used to introduce new functional groups with high precision. These advancements not only improve the accessibility of the compound but also open up new possibilities for structural diversification.

Beyond its synthetic appeal, 3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA has shown promise in preclinical studies as a tool compound for understanding disease mechanisms. By inhibiting specific enzymatic pathways or modulating protein-protein interactions, this molecule can provide insights into disease biology and serve as a basis for developing new therapeutic strategies. For instance, studies have explored its potential role in regulating inflammatory responses by targeting key mediators such as cyclooxygenases (COX) or lipoxygenases (LOX).

The development of novel drug candidates is often accompanied by rigorous safety evaluations to ensure their suitability for clinical use. While 3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA has not yet undergone extensive clinical trials, preclinical toxicology studies have provided initial assessments of its safety profile. These studies typically involve evaluating acute toxicity, repeated dose toxicity, and potential genotoxicity endpoints. The results from these assessments help determine whether further development is warranted and guide dosing regimens for future studies.

The future prospects for 3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA are promising given its unique structural features and potential biological activities. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring new therapeutic indications. Additionally, collaborations between academic institutions and pharmaceutical companies are likely to drive innovation in this area by combining expertise in medicinal chemistry with advanced computational modeling techniques.

In conclusion,3-(2-CHLOROACETYL)-1-(2,5-DIMETHILYALPHENYIUREA (CAS No 944939064) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications Its unique structural features make it an attractive scaffold for further chemical modifications while preliminary studies highlight its promising biological activities This compound exemplifies how targeted molecular design can lead to innovative solutions for treating complex diseases As research continues it is expected that additional insights will emerge enhancing our understanding of this remarkable molecule

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